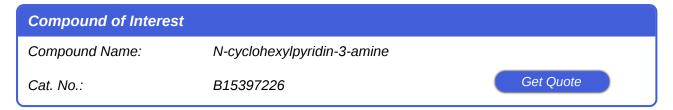


# Technical Guide: N-cyclohexylpyridin-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of **N-cyclohexylpyridin-3-amine** and related aminopyridine compounds. As of the latest database search, a specific CAS number for **N-cyclohexylpyridin-3-amine** has not been identified, suggesting it is not a commonly cataloged chemical. The information herein is compiled from data on closely related isomers and the broader class of aminopyridines to provide a relevant technical resource.

## **Chemical Identification and Analogs**

While a dedicated CAS number for **N-cyclohexylpyridin-3-amine** is not readily found, several positional isomers and related compounds are documented. It is crucial for researchers to distinguish between these analogs.



Compound Name	CAS Number	Molecular Formula	Notes
N-cyclohexylpyridin-3- amine	Not Found	C11H16N2	The target compound of this guide.
3-Amino-5- cyclohexylpyridine	1314356-20-1	C11H16N2	A positional isomer where the cyclohexyl group is on the pyridine ring.
3-Amino-4- cyclohexylpyridine	Not Found	C11H16N2	A positional isomer listed in PubChem without a specified CAS number.
N-cyclohexylpyridin-2- amine	15513-16-3	C11H16N2	A commonly available isomer with the amino group at the 2-position.[1]
3-Aminopyridine	462-08-8	C5H6N2	The parent amine for the target compound.

## Proposed Synthetic Routes for N-cyclohexylpyridin-3-amine

The synthesis of **N-cyclohexylpyridin-3-amine** can be approached through several established methods for N-alkylation of aminopyridines. Below are detailed experimental protocols for two plausible synthetic pathways.

# Reductive Amination of 3-Aminopyridine with Cyclohexanone

Reductive amination is a robust method for forming carbon-nitrogen bonds.[2] This one-pot reaction involves the formation of an imine intermediate from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.

Experimental Protocol:

### Foundational & Exploratory

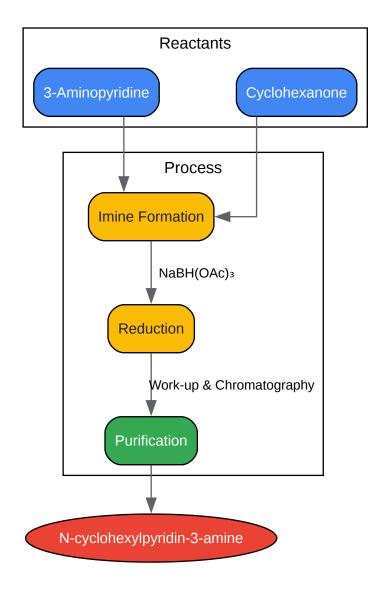




- Reaction Setup: To a solution of 3-aminopyridine (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane, or dichloroethane), add cyclohexanone (1.1 equivalents).
- Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by TLC or LC-MS.
- Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH<sub>3</sub>CN) or sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>) (1.5 equivalents) portion-wise to the reaction mixture. These reducing agents are preferred as they are selective for the imine over the ketone.[2]
- Reaction Progression: Continue stirring at room temperature for 12-24 hours.
- Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution
  of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl
  acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-cyclohexylpyridin-3-amine.

Proposed Synthetic Workflow: Reductive Amination





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Proposed synthesis of **N-cyclohexylpyridin-3-amine** via reductive amination.

## **Buchwald-Hartwig Amination**

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds with aryl halides.[3][4][5][6]

#### Experimental Protocol:

 Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromopyridine or 3-iodopyridine (1 equivalent), a palladium catalyst such as Pd<sub>2</sub>(dba)<sub>3</sub> (tris(dibenzylideneacetone)dipalladium(0)) (1-5 mol%), and a suitable

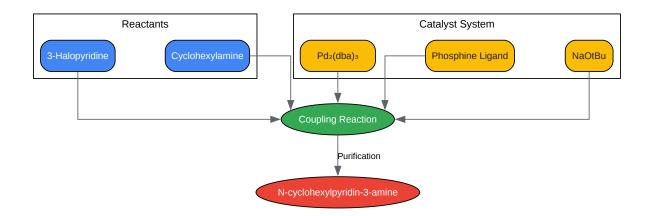


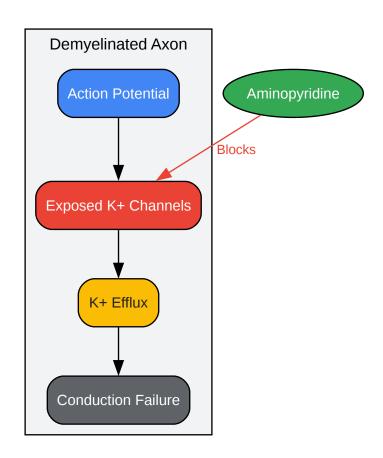
phosphine ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or Xantphos (1.2-1.5 equivalents relative to palladium).

- Addition of Reagents: Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) (1.4 equivalents), and the amine, cyclohexylamine (1.2 equivalents).
- Solvent: Add an anhydrous solvent such as toluene or dioxane.
- Reaction Conditions: Heat the mixture with stirring at a temperature ranging from 80 to 110
   °C for 4 to 24 hours, monitoring the reaction by TLC or GC-MS.
- Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
- Purification: The combined organic extracts are washed with brine, dried over a desiccant, and concentrated. The residue is then purified by column chromatography.

Proposed Synthetic Workflow: Buchwald-Hartwig Amination







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- To cite this document: BenchChem. [Technical Guide: N-cyclohexylpyridin-3-amine and its Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15397226#n-cyclohexylpyridin-3-amine-cas-number-lookup]

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